molecular formula C26H26FN5O5 B11435137 ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate

ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate

Cat. No.: B11435137
M. Wt: 507.5 g/mol
InChI Key: UKQSNLALTWOWPZ-UHFFFAOYSA-N
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Description

Ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate is a complex organic compound with a unique structure that includes a pyrazolopyrimidine core, a fluorobenzyl group, and an ethyl ester

Preparation Methods

The synthesis of ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate typically involves multiple steps, starting from readily available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazolopyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the fluorobenzyl group: This step may involve a nucleophilic substitution reaction using a fluorobenzyl halide.

    Attachment of the ethyl ester: This can be done through esterification reactions.

    Final assembly: The final compound is obtained by coupling the intermediate products through amide bond formation.

Industrial production methods would involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions.

Scientific Research Applications

Ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

    Biological Studies: The compound can be used as a probe to study biological pathways and interactions.

    Industrial Applications: It may find use in the synthesis of other complex organic molecules or as a catalyst in certain reactions.

Mechanism of Action

The mechanism of action of ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or activating their function. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Ethyl 3-(2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate can be compared with similar compounds such as:

    Ethyl 3-(2-(1-ethyl-6-(4-chlorobenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate: Similar structure but with a chlorobenzyl group instead of a fluorobenzyl group.

    Ethyl 3-(2-(1-ethyl-6-(4-methylbenzyl)-3-methyl-5,7-dioxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-4(5H)-yl)acetamido)benzoate: Similar structure but with a methylbenzyl group instead of a fluorobenzyl group.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H26FN5O5

Molecular Weight

507.5 g/mol

IUPAC Name

ethyl 3-[[2-[1-ethyl-6-[(4-fluorophenyl)methyl]-3-methyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl]acetyl]amino]benzoate

InChI

InChI=1S/C26H26FN5O5/c1-4-32-23-22(16(3)29-32)30(26(36)31(24(23)34)14-17-9-11-19(27)12-10-17)15-21(33)28-20-8-6-7-18(13-20)25(35)37-5-2/h6-13H,4-5,14-15H2,1-3H3,(H,28,33)

InChI Key

UKQSNLALTWOWPZ-UHFFFAOYSA-N

Canonical SMILES

CCN1C2=C(C(=N1)C)N(C(=O)N(C2=O)CC3=CC=C(C=C3)F)CC(=O)NC4=CC=CC(=C4)C(=O)OCC

Origin of Product

United States

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